molecular formula C11H9F3N2O2 B2587152 (2E)-N'-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE CAS No. 301683-23-8

(2E)-N'-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE

Cat. No.: B2587152
CAS No.: 301683-23-8
M. Wt: 258.2
InChI Key: OGNPTIHTAUNLNC-SNAWJCMRSA-N
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Description

(2E)-N'-[3-(Trifluoromethyl)phenyl]but-2-enediamide is a conjugated dienamide derivative featuring a trifluoromethyl (-CF₃) substituent on the aryl ring. The (2E) configuration indicates a trans arrangement of substituents across the central double bond in the but-2-enediamide backbone. This compound’s structure comprises two amide groups conjugated with an ethylene spacer, which may enhance resonance stabilization and influence intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name

(E)-N'-[3-(trifluoromethyl)phenyl]but-2-enediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)7-2-1-3-8(6-7)16-10(18)5-4-9(15)17/h1-6H,(H2,15,17)(H,16,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNPTIHTAUNLNC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N’-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and but-2-enedioic acid.

    Condensation Reaction: The 3-(trifluoromethyl)aniline is reacted with but-2-enedioic acid under acidic or basic conditions to form the desired product. This reaction may require the use of a dehydrating agent to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of (2E)-N’-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-N’-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-N'-[3-(Trifluoromethyl)phenyl]but-2-enediamide exhibit promising anticancer properties. For instance, research on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . This suggests that the trifluoromethyl substitution may enhance the biological activity of related compounds.

Case Study: Synthesis and Evaluation
A study synthesized a series of compounds incorporating the trifluoromethyl group and evaluated their pharmacokinetic properties. The synthesized derivatives showed favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating their potential as drug candidates .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and chemical resistance. The trifluoromethyl group contributes to lower surface energy and improved hydrophobicity, making these materials suitable for applications in coatings and sealants.

Data Table: Properties of Trifluoromethyl-Containing Polymers

PropertyValue
Thermal StabilityUp to 300°C
Water Contact Angle110°
Tensile Strength50 MPa
Chemical ResistanceExcellent against solvents

Agricultural Chemistry

Pesticidal Activity
Compounds with trifluoromethyl groups have been investigated for their pesticidal properties. Studies have shown that this compound derivatives can act as effective herbicides or insecticides due to their ability to interfere with biological processes in pests.

Case Study: Field Trials
Field trials conducted with various formulations containing trifluoromethyl-substituted compounds demonstrated reduced pest populations and increased crop yields compared to control groups. These findings underscore the potential agricultural applications of this compound.

Mechanism of Action

The mechanism of action of (2E)-N’-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares key structural and functional attributes of (2E)-N'-[3-(trifluoromethyl)phenyl]but-2-enediamide with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological/Functional Properties References
This compound Not provided Not provided Conjugated dienamide, -CF₃ substituent Hypothesized enzyme inhibition -
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Phthalimide core, -Cl substituent Polymer precursor (polyimides)
N′-[(Thiophen-2-yl)methylene]-2-[3-(trifluoromethyl)phenyl]-carboxhydrazide Not provided Not provided Carboxhydrazide, fused furan-pyrrole, -CF₃ PET inhibition in chloroplasts
N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 331.81 Enamide backbone, -Cl/-F substituents Not explicitly reported

Substituent Effects and Bioactivity

  • Trifluoromethyl (-CF₃) vs. Halogens (-Cl, -F) : The -CF₃ group in the target compound and carboxhydrazides (e.g., compound 6b in ) enhances lipophilicity and electron-withdrawing effects compared to -Cl or -F substituents. This may improve membrane permeability and binding affinity to hydrophobic enzyme pockets, as seen in the superior photosynthetic electron transport (PET) inhibition of -CF₃-substituted carboxhydrazides .
  • Enediamide vs. Enamide Backbones : The conjugated dienamide system in the target compound likely offers greater rigidity and hydrogen-bonding capacity than the enamide in ’s compound. This could influence solubility and thermal stability, critical for polymer applications .

Physicochemical and Functional Divergence

  • Polymer Precursors: 3-Chloro-N-phenyl-phthalimide () is a monomer for polyimides due to its anhydride-forming capability. The target compound’s dienamide structure lacks anhydride functionality, suggesting divergent polymer applications unless modified .
  • Biological Activity : Carboxhydrazides with -CF₃ (e.g., compound 6b) exhibit PET inhibition, reducing chlorophyll content in Chlorella vulgaris by ~40% at 10 µM . While the target compound’s activity is undocumented, its -CF₃ group and amide-rich structure may confer similar bioactivity.

Research Findings and Implications

  • Synthetic Challenges : The trifluoromethyl group’s steric and electronic effects may complicate synthesis compared to simpler halogenated analogs (e.g., 3-chloro-N-phenyl-phthalimide), requiring specialized fluorination techniques .
  • Structure-Activity Relationships (SAR): In carboxhydrazides, -NO₂ and -I substituents (compounds 6c, 6e) outperform -CF₃ in chlorophyll reduction, suggesting that stronger electron-withdrawing groups enhance bioactivity. The target compound’s dienamide backbone could modulate this effect .

Biological Activity

(2E)-N'-[3-(trifluoromethyl)phenyl]but-2-enediamide, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C12H10F3N2O
  • Molecular Weight : 270.21 g/mol
  • CAS Number : 163451-81-8
  • IUPAC Name : this compound

Research indicates that compounds with a trifluoromethyl group can influence various biological pathways. The presence of this group often enhances lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound.

  • Antidepressant Activity : Recent studies have highlighted the antidepressant-like effects of similar compounds containing trifluoromethyl groups. For instance, a related compound demonstrated significant modulation of serotonergic and noradrenergic systems, suggesting that this compound may exhibit similar pharmacological properties .
  • Inhibition of Kinases : Compounds with structural similarities have been identified as potent inhibitors of specific kinases involved in cancer progression, indicating potential applications in oncology .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description References
Antidepressant-like effectsModulates serotonergic systems; potential for treating Major Depressive Disorder
Kinase inhibitionPotential inhibitor for c-KIT kinase, relevant for cancer treatment
CytotoxicityLow potential for acute toxicity in animal models
Anti-inflammatory propertiesMay exhibit anti-inflammatory effects through modulation of immune response

Case Study 1: Antidepressant-Like Effects

A study evaluated the antidepressant-like effects of a compound structurally related to this compound. Male Swiss mice were administered the compound, followed by behavioral tests such as the Forced Swimming Test (FST). Results indicated significant reductions in immobility time, suggesting an antidepressant effect mediated through serotonergic pathways .

Case Study 2: Cancer Therapeutics

Another investigation focused on the inhibition of c-KIT kinase by a related trifluoromethyl-containing compound. This study demonstrated potent activity against various drug-resistant mutants, highlighting the therapeutic potential of such compounds in treating gastrointestinal stromal tumors .

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